molecular formula C19H19N5O3 B2929464 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097916-60-2

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2929464
CAS No.: 2097916-60-2
M. Wt: 365.393
InChI Key: QZRPKJQNKLAGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, identified in a patent for novel heterocyclic compounds (WO2021130671A1) . PDE10A is predominantly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and reward pathways, making it a high-value target for neuroscience research (PubMed 16154034) . By inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), thereby modulating striatal output and dopamine signaling. Its primary research value lies in the investigation of psychiatric and neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, where striatal function is profoundly disrupted. This high-purity compound is offered to support in vitro binding assays, enzymatic activity studies, and in vivo behavioral models to further elucidate the therapeutic potential of PDE10A inhibition and advance the development of novel central nervous system (CNS) therapeutics.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(14-10-21-24-7-3-9-26-19(14)24)23-8-6-13(12-23)27-17-11-20-15-4-1-2-5-16(15)22-17/h1-2,4-5,10-11,13H,3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRPKJQNKLAGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The compound features a quinoxaline backbone with a pyrazolo[3,2-b][1,3]oxazine moiety linked through a pyrrolidinyl ether. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing quinoxaline and pyrazole derivatives have been identified as potential inhibitors of cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • PARP Inhibition : Similar compounds have been reported to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased apoptosis in cancer cells with homologous recombination deficiencies .
  • Antioxidant Activity : The presence of the pyrazole ring may contribute to antioxidant properties, reducing oxidative stress in cells .
  • Enzyme Inhibition : Some derivatives have demonstrated inhibition against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsRelated Studies
AntitumorInhibition of cancer cell growth ,
AntimicrobialEffective against specific bacteria ,
NeuroprotectiveProtection against oxidative damage

Case Study 1: Antitumor Efficacy

A study reported that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via PARP inhibition .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of various quinoxaline derivatives. The results indicated that specific compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications on the pyrazole ring enhance efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Substituents/Linkers Key Features
Target Compound Pyrazolo-oxazine + Quinoxaline Pyrrolidin-3-yloxy, carbonyl Bifunctional heterocyclic system
8h () Pyrazolo[4,3-c]pyridine + Quinoline Cyclopropyl, methoxy, fluoro Antibacterial activity (fluoroquinolone analog)
Oxazolo[5,4-f]quinoxalines () Oxazole + Quinoxaline Methoxyethoxy, pyridyl Enhanced π-stacking for DNA interaction
Pyrazolino[3,4-a]carbazole () Pyrazole + Carbazole Chloroquinoline Antifungal/antibacterial activity
  • Heterocycle Impact: The target compound’s pyrazolo-oxazine core differs from oxazoloquinoxalines () in electronic properties. Pyrazole’s basic N-H vs. oxazole’s oxygen may alter solubility and binding modes .

Pharmacological Activity

  • Antimicrobial Potential: The target’s quinoxaline moiety may enable DNA intercalation, similar to oxazoloquinoxalines () and pyrazolino-carbazoles () . However, fluoroquinolone analogs (e.g., 8h in ) show stronger bactericidal effects due to fluorine’s electronegativity .
  • Bioavailability: The pyrrolidine linker may enhance solubility over rigid analogs, though methoxyethoxy chains in oxazoloquinoxalines improve membrane permeability .

Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molecular weight (~450–500 g/mol) is higher than pyrazolo[4,3-c]quinolines (443 g/mol for 8h, ) but comparable to oxazoloquinoxalines (~400–480 g/mol) .
  • Solubility: The carbonyl and pyrrolidine groups may increase aqueous solubility relative to halogenated quinolines () but reduce it compared to amino-substituted pyrazoloquinolines .

Key Research Findings

  • Structural Uniqueness: The fusion of pyrazolo-oxazine and quinoxaline is unprecedented in the literature reviewed, offering novel electronic properties for drug design .
  • Activity Gaps: While oxazoloquinoxalines show promise in photodynamic therapy (), the target compound’s pyrrolidine linker may favor kinase inhibition, a hypothesis requiring validation .
  • Synthetic Challenges: Efficient coupling of the sterically hindered pyrrolidin-3-yloxy group to quinoxaline remains unverified in the evidence, necessitating optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.